molecular formula C17H25ClO2 B8524687 4-Decyloxybenzoyl chloride CAS No. 50625-44-0

4-Decyloxybenzoyl chloride

Cat. No. B8524687
Key on ui cas rn: 50625-44-0
M. Wt: 296.8 g/mol
InChI Key: QFPMTKPMXXKCNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05209867

Procedure details

Phosphorus pentachloride (0.80g, 0.0038 mol) was added to 4-n-decyloxybenzoic acid (1.0g, 0.0036 mol) and the mixture was allowed to react by heating at about 80° C. POCl3 and excess phosphorus pentachloride were completely removed by evaporation in vacuo to obtain 4-n-decyloxybenzoyl chloride. This chloride was dissolved in toluene (10 ml) and to the mixture were added R-(+)-α-(4-n-octylphenyl)ethyl alcohol (0.84g, 0.0036 mol) and pyridine (1 ml, a dehydrochlorination agent). The mixture was allowed to stand for 10 hours at room temperature, warmed at 60° C. and maintained as such for 3 hours, and then cooled. The resulting mixture was added to diluted hydrochloric acid and the resultant was extracted with ether. The ether layer was washed with an aqueous solution of NaHCO3 and then with water, and dried over Na2SO4. The ether was distilled off and the residue was purified by means of a column chromatography (solvent : chloroform) to obtain the objective compound of α-(4-n-octylphenyl)ethyl 4-n-decyloxybenzoate. The infrared spectrum of said compound is shown in FIG. 2. This compound did not show any liquid crystalline phase and it was a liquid at room temperature. The angle of rotation [α]25D of the compound was -26.0° C. (solvent : chloroform).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)(Cl)[Cl:2].[CH2:7]([O:17][C:18]1[CH:26]=[CH:25][C:21]([C:22](O)=[O:23])=[CH:20][CH:19]=1)[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]>>[CH2:7]([O:17][C:18]1[CH:26]=[CH:25][C:21]([C:22]([Cl:2])=[O:23])=[CH:20][CH:19]=1)[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
1 g
Type
reactant
Smiles
C(CCCCCCCCC)OC1=CC=C(C(=O)O)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react
CUSTOM
Type
CUSTOM
Details
POCl3 and excess phosphorus pentachloride were completely removed by evaporation in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCC)OC1=CC=C(C(=O)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.